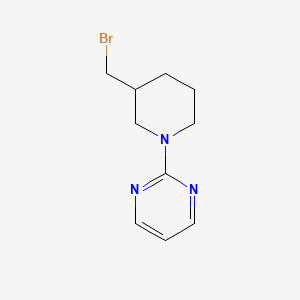

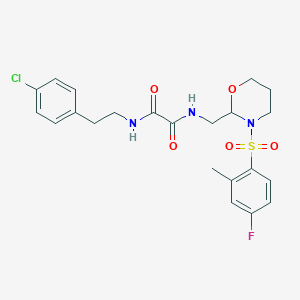

![molecular formula C15H18N2 B2977723 N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine CAS No. 1183367-35-2](/img/structure/B2977723.png)

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenylethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research due to its unique properties. MPPE is known to interact with certain receptors in the brain and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Neuroprotective Agents

Studies on compounds structurally related to N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine have shown potential neuroprotective effects. For instance, the neurotoxin MPTP and its metabolite MPP+, which share a similar pyridine structure, have been used to model Parkinson's disease in research, leading to insights into the mechanisms of neurodegeneration and potential therapeutic approaches (Javitch et al., 1985).

Analytical Chemistry Applications

Compounds with pyridine structures have been utilized in analytical chemistry. For example, a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including pyridine derivatives, highlights the role of these compounds in developing analytical methods for quality control in pharmaceuticals (Lei Ye et al., 2012).

Anticonvulsant Activity

Schiff bases derived from pyridine and related compounds have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents for the treatment of seizures (S. Pandey & R. Srivastava, 2011).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, including pyridine derivatives, have been studied for their uptake in cancer cells and remarkable photocytotoxicity. Such compounds offer a novel approach to targeted cancer therapy through the generation of reactive oxygen species upon light exposure (Uttara Basu et al., 2015).

Solar Energy Conversion

Pyridine-anchor co-adsorbents have been synthesized and applied in dye-sensitized solar cells, demonstrating the role of such compounds in enhancing the performance of solar energy conversion devices. This research illustrates the potential of pyridine derivatives in renewable energy technologies (Liguo Wei et al., 2015).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence the compound’s bioavailability and effects .

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-13-4-6-15(7-5-13)12-17-10-8-14-3-2-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBBROJQOWFLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)